N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
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Description
The compound “N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including an amide group, a thioether group, and an indole group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Scientific Research Applications
Chemical Transformation and Metabolism Studies
Studies on chemical compounds similar to N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide, focusing on their transformation and metabolism, provide insight into how these compounds are processed in biological systems. For instance, the transformation of metoclopramide in rabbits revealed several metabolites, indicating complex biochemical interactions that could be analogous to those of the compound . These findings are crucial for understanding the biotransformation pathways and potential bioactivity of such compounds (Arita et al., 1970; Cowan et al., 1976).
Pharmacological Activity and Drug Impurities
Exploratory research on compounds structurally related to this compound has shown diverse pharmacological activities. For example, studies on the synthesis and gastroprokinetic activity of similar compounds reveal the potential for targeting specific receptors, highlighting the importance of structural modifications for enhancing activity and specificity (Suzuki et al., 1998). Additionally, the identification and characterization of new impurities in drugs like Repaglinide emphasize the significance of analytical methods in ensuring drug purity and safety (Kancherla et al., 2018).
Bactericidal Activity Against MRSA
Compounds with a similar structural framework have demonstrated significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a critical area of research given the growing concern over antibiotic resistance. These findings suggest potential applications in developing new antimicrobial agents, underscoring the relevance of chemical modifications to enhance therapeutic efficacy (Zadrazilova et al., 2015).
Properties
IUPAC Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-18-11-12-19(15-22(18)28)30-26(32)17-35-25-16-31(23-9-5-3-7-20(23)25)14-13-29-27(33)21-8-4-6-10-24(21)34-2/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDYQXWXYMGQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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